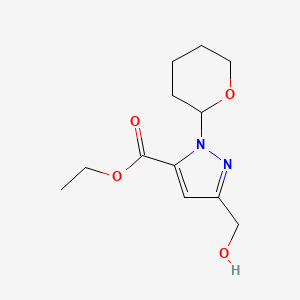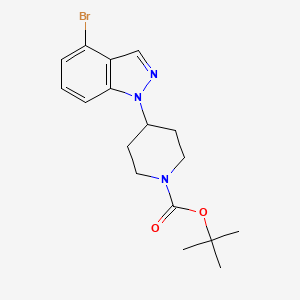
tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a 4-bromo-1H-indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indazole and tert-butyl 4-hydroxypiperidine-1-carboxylate.
Formation of Intermediate: The 4-bromo-1H-indazole is reacted with tert-butyl 4-hydroxypiperidine-1-carboxylate under appropriate conditions to form the desired intermediate.
Final Product: The intermediate is then subjected to further reactions, such as esterification, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the indazole ring.
Oxidation and Reduction: The compound may participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid chlorides or anhydrides in the presence of a base can facilitate esterification.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate cellular pathways and mechanisms.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It can be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the tert-butyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Another piperidine carboxylate with a bromomethyl group.
Uniqueness:
Indazole Moiety: The presence of the indazole ring distinguishes tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate from other similar compounds, providing unique binding properties and biological activity.
Bromine Atom: The bromine atom on the indazole ring allows for specific substitution reactions, enabling the synthesis of diverse derivatives.
Properties
Molecular Formula |
C17H22BrN3O2 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromoindazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)20-9-7-12(8-10-20)21-15-6-4-5-14(18)13(15)11-19-21/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
SASGMNQGOFOTGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
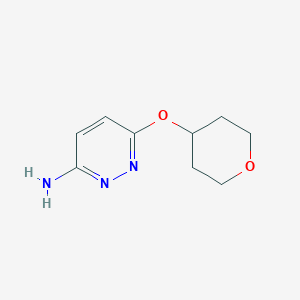
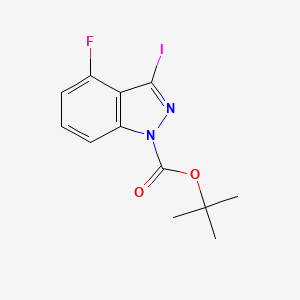
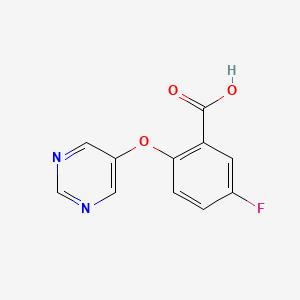
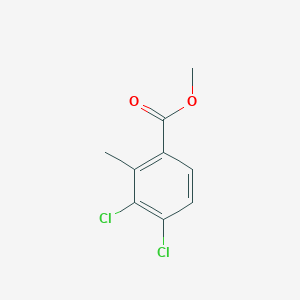

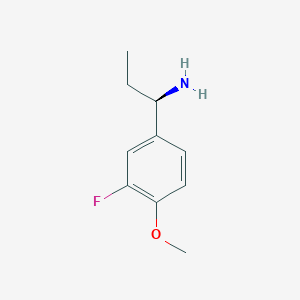
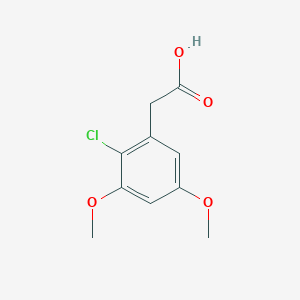
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)

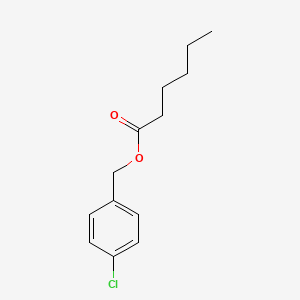

![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
